molecular formula C11H14N2O2 B2949617 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 1820741-21-6

6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2949617
CAS No.: 1820741-21-6
M. Wt: 206.245
InChI Key: KXYNRIMCWCYMJC-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate aniline derivatives with formamide or formic acid under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Exploring its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A simpler analog without the methoxy and dimethyl groups.

    2-Methylquinazolin-4(3H)-one: Lacks the methoxy group but has a similar core structure.

    6-Chloro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility and interaction with biological targets, while the dimethyl groups can affect its steric properties.

Properties

IUPAC Name

6-methoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2)12-9-5-4-7(15-3)6-8(9)10(14)13-11/h4-6,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYNRIMCWCYMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=C(C=C(C=C2)OC)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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